1-(Allyloxy)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Allyloxy)decane, also known as decyl allyl ether, is an organic compound with the molecular formula C13H26O. It is characterized by the presence of an allyloxy group attached to a decane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1-(Allyloxy)decane can be synthesized through several methods. One common approach involves the reaction of decanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Allyloxy)decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyloxy group is replaced by other functional groups. Common reagents for these reactions include halides and strong bases.
Scientific Research Applications
1-(Allyloxy)decane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and other functionalized compounds.
Biology: This compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Medicine: Research into drug delivery systems often utilizes this compound as a component in the formulation of liposomes and other nanocarriers.
Mechanism of Action
The mechanism of action of 1-(Allyloxy)decane involves its interaction with molecular targets through its allyloxy group. This group can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. For example, in drug delivery systems, this compound can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes .
Comparison with Similar Compounds
1-(Allyloxy)decane can be compared to other similar compounds such as:
1-(Methoxy)decane: This compound has a methoxy group instead of an allyloxy group, which affects its reactivity and applications.
1-(Butoxy)decane: The presence of a butoxy group in this compound results in different physical and chemical properties compared to this compound.
1-(Hexyloxy)decane: Similar to this compound, but with a hexyloxy group, leading to variations in its use in industrial and research applications.
Properties
CAS No. |
3295-96-3 |
---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
1-prop-2-enoxydecane |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h4H,2-3,5-13H2,1H3 |
InChI Key |
DOUNTOLJWLULAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.